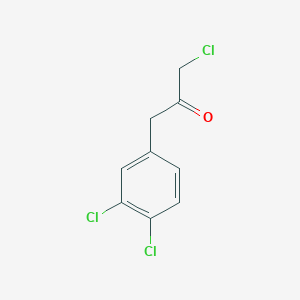

1-氯-3-(3,4-二氯苯基)丙酮

描述

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one, also known as Chlorodiphenylpropanone (CDP), is a chemical compound that has been widely used in scientific research. It is a halogenated organic compound that contains a ketone group and is commonly used as a reagent in organic synthesis. CDP has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and toxicology.

科学研究应用

Synthesis and Application of 1-chloro-3,3,3-trifluoropropene

Specific Scientific Field

Chemical Engineering and Industrial Chemistry

Summary of the Application

1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) is synthesized and used as a more environmentally friendly alternative in various applications .

Methods of Application or Experimental Procedures

The synthesis of HCFO-1233zd (E) involves using 1,1,1,3,3-pentachloropropane (HCC-240fa) as raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value .

Results or Outcomes

HCFO-1233zd (E) is mainly used as a foaming agent and heat transfer fluid, while HCFO-1233zd (Z) is mainly used as a cleaning agent .

Synthesis of 3-(3,4-Dichlorophenyl)-5-(1 H -indol-5-yl)-1,2,4-oxadiazole

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

3-(3,4-Dichlorophenyl)-5-(1 H -indol-5-yl)-1,2,4-oxadiazole is synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B .

Methods of Application or Experimental Procedures

The compound is synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1 H -indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .

Results or Outcomes

The compound demonstrated a notable inhibition with an IC 50 value of 0.036 μM for the MAO-B and isoform specificity . This new active MAO-B inhibitor may serve as a candidate for the future discovery of therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .

Use of 3,4-Dichlorophenyl Isocyanate

Specific Scientific Field

Industrial Chemistry

Summary of the Application

3,4-Dichlorophenyl isocyanate is used as a chemical intermediate and in organic synthesis . It is a solid, ranging in color from white to yellow .

Methods of Application or Experimental Procedures

This compound is used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

Results or Outcomes

The product, triclocarban, is a common ingredient in personal care products .

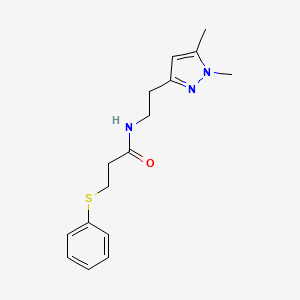

Synthesis of Chiral Drug Intermediates by Biocatalysis

Summary of the Application

The (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester was catalyzed to its corresponding chiral alcohol, a key intermediate for chemical synthesis of a class of HIV protease inhibitors .

Methods of Application or Experimental Procedures

This compound was synthesized using the Mortierella ramanniana SC 13850 and Streptomyces nodosus SC 13149 .

Results or Outcomes

The resulting chiral alcohol is a key intermediate for the synthesis of a class of HIV protease inhibitors .

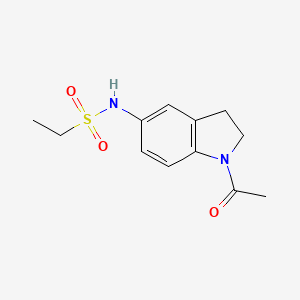

Synthesis of Antidepressant Molecules

Summary of the Application

The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . One such molecule is Vilazodone, an SSRI and a partial agonist of the serotonin 5-HT1A receptor, which is used to treat major depressive disorder (MDD) .

Methods of Application or Experimental Procedures

The product 3-(4-chloro butyl)-1 H-indole-5-carbonitrile is produced by selectively deoxygenating the keto functionality of 3-(4-chlorobutanoyl)-1 H-indole-5-carbonitrile .

Results or Outcomes

The synthesized product is used in the treatment of major depressive disorder (MDD) .

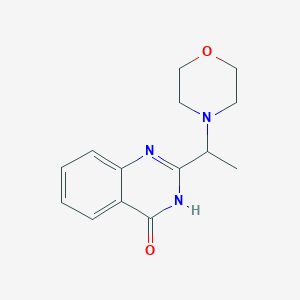

Biocatalytic Synthesis of Optically Pure Vic-Halohydrins

Summary of the Application

Biocatalysis is increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .

Methods of Application or Experimental Procedures

The 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione was used for the generation of the 1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one, a key intermediate for the synthesis of the diltiazem commonly used for the treatment of angina and hypertension .

Results or Outcomes

The synthesized product is a key intermediate for the synthesis of the diltiazem commonly used for the treatment of angina and hypertension .

属性

IUPAC Name |

1-chloro-3-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWOIDPXXWNJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2738244.png)

![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)

![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)